(3-Carboxypropyl)trimethylammonium chloride

Carnitine transport OCTN2 Gat2

γ-Butyrobetaine hydrochloride is the immediate biosynthetic precursor to L-carnitine and a key intermediate in the gut microbial carnitine→TMAO pathway. Researchers studying carnitine transporter pharmacology require selective substrates to differentiate tissue-specific uptake mechanisms. • Distinguishes OCTN2-mediated (Km 13 μM) from Gat2-mediated (Km 70.6 μM) transport in hepatocytes and transfected cell models • 1000-fold higher gut microbial formation rate from L-carnitine vs. TMA, establishing it as the primary probe for atherosclerosis-microbiome studies • Competitive inhibitor of E. coli crotonobetaine reductase (Ki = 30 μM) Supplied with certificate of analysis. Standard international B2B shipping available.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 6249-56-5
Cat. No. B140435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carboxypropyl)trimethylammonium chloride
CAS6249-56-5
Synonyms3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  N-Trimethyl-γ-aminobutyric Acid Chloride; 
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCC(=O)[O-].Cl
InChIInChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H
InChIKeyGNRKTORAJTTYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carboxypropyl)trimethylammonium chloride (CAS 6249-56-5) | Gamma-Butyrobetaine Hydrochloride | Carnitine Precursor & Transporter Substrate for Research Procurement


(3-Carboxypropyl)trimethylammonium chloride, also known as γ-butyrobetaine hydrochloride, is a quaternary ammonium zwitterion that serves as the immediate biosynthetic precursor to L-carnitine in mammals [1]. It is a naturally occurring metabolite produced by gut microbiota from dietary L-carnitine and is a key intermediate in the trimethylamine-N-oxide (TMAO) pathway associated with cardiovascular risk [2]. The compound is used as a substrate for carnitine transporters (OCTN2, CT2, Gat2) and as a tool to study carnitine biosynthesis and gut microbial metabolism.

Why (3-Carboxypropyl)trimethylammonium chloride Cannot Be Replaced by Other Carnitine Analogs or Betaines


Although (3-Carboxypropyl)trimethylammonium chloride belongs to the broader class of betaines and carnitine-related compounds, its unique position as the penultimate intermediate in L-carnitine biosynthesis and its distinct transporter recognition profile preclude simple substitution [1]. Unlike L-carnitine, which lacks the gamma-butyrobetaine hydroxylase substrate motif, or Meldonium, which acts as an inhibitor rather than a substrate, γ-butyrobetaine hydrochloride exhibits a dual-transporter uptake mechanism (OCTN2 and Gat2) and a 1000-fold higher rate of gut microbial formation from L-carnitine compared to TMA [2][3]. These properties make it an irreplaceable tool for studies of carnitine homeostasis, microbial metabolism, and cardiovascular disease pathways.

Quantitative Differentiation of (3-Carboxypropyl)trimethylammonium chloride Against Closest Analogs: Transporter Affinity, Metabolic Flux, and Inhibitory Profile


Dual Transporter Recognition: OCTN2 (Km 13 μM) and Gat2 (Km 70.6 μM) Substrate Activity Distinguishes γ-Butyrobetaine from L-Carnitine

In rat hepatocytes and transporter-overexpressing cells, (3-Carboxypropyl)trimethylammonium chloride (γ-butyrobetaine) is taken up by OCTN2 with a Km of 13 μM and by Gat2 with a Km of 70.6 μM [1][2]. In contrast, L-carnitine is primarily transported via OCTN2 (Km 4–25 μM) but is not a substrate for Gat2 [3]. This dual-transporter profile is unique among carnitine-related compounds.

Carnitine transport OCTN2 Gat2 SLC22A5 SLC6A13

Gut Microbial Metabolic Flux: γ-Butyrobetaine Formation from L-Carnitine Occurs at ~1000-Fold Higher Rate than TMA Production

In mice, (3-Carboxypropyl)trimethylammonium chloride (γ-butyrobetaine) is produced from dietary L-carnitine by gut microbes at a rate approximately 1000-fold higher than the formation of trimethylamine (TMA) [1]. This makes γ-butyrobetaine the predominant gut microbial metabolite in the L-carnitine→TMAO pathway, a finding not observed with other carnitine analogs such as acetyl-L-carnitine or propionyl-L-carnitine.

Gut microbiota TMAO Cardiovascular disease Metabolic flux

Carnitine Acetyltransferase (CAT) Inhibitory Potency: Heterocyclic GBB Analogs Show IC50 Range 2.24–43.6 mM with MeGBB IC50 = 9.32 mM

While direct IC50 data for unsubstituted γ-butyrobetaine are not reported, heterocyclic γ-butyrobetaine analogs exhibit CAT inhibition with IC50 values ranging from 2.24 to 43.6 mM [1]. The methylated analog MeGBB (methyl-γ-butyrobetaine) displays an IC50 of 9.32 ± 0.47 mM, and the clinical reference Meldonium has an IC50 of 11.4 ± 1.32 mM [1]. Notably, the free carboxyl group is essential for activity, as esterification doubles IC50 values [1].

Carnitine acetyltransferase Enzyme inhibition Metabolic modulation IC50

Substrate for Human Carnitine Transporter 2 (CT2) Cloning and Functional Characterization

(3-Carboxypropyl)trimethylammonium chloride was utilized as a transporter substrate in the cloning and functional sequencing of human carnitine transporter 2 (CT2) [1]. Unlike L-carnitine, which is transported by multiple carriers with overlapping specificity, γ-butyrobetaine's selective interaction with CT2 allowed for unambiguous functional characterization of this transporter in heterologous expression systems.

CT2 SLC22A16 Transporter cloning Carnitine transport

Competitive Inhibition of Crotonobetaine Reductase: Ki = 30 μM for γ-Butyrobetaine

In Escherichia coli, (3-Carboxypropyl)trimethylammonium chloride (γ-butyrobetaine) acts as a competitive inhibitor of crotonobetaine reductase with a Ki of 3 × 10⁻⁵ M (30 μM) [1]. In contrast, crotonobetaine itself has a Km of 1.1 × 10⁻² M (11 mM) for this enzyme. The 360-fold higher affinity of γ-butyrobetaine as an inhibitor compared to the substrate's Km highlights its potent regulatory role in bacterial carnitine metabolism.

Crotonobetaine reductase Enzyme inhibition Ki Carnitine metabolism

Validated Research Applications for (3-Carboxypropyl)trimethylammonium chloride Based on Quantitative Evidence


Carnitine Transporter Studies: OCTN2, CT2, and Gat2 Functional Characterization

Use γ-butyrobetaine hydrochloride as a selective substrate to differentiate OCTN2-mediated (Km 13 μM) from Gat2-mediated (Km 70.6 μM) uptake in hepatocytes and transfected cell models [1][2]. This dual-transporter profile makes it superior to L-carnitine for dissecting tissue-specific carnitine precursor trafficking.

Gut Microbial TMAO Pathway Research and Cardiovascular Disease Modeling

Employ (3-Carboxypropyl)trimethylammonium chloride as the key intermediate in the L-carnitine→γ-butyrobetaine→TMA→TMAO pathway. Its 1000-fold higher formation rate from L-carnitine compared to TMA establishes it as the primary node for studying microbial contribution to atherosclerosis [3].

Carnitine Acetyltransferase (CAT) Inhibitor Development and SAR Studies

Utilize γ-butyrobetaine as a scaffold for CAT inhibitor design. Structure-activity data from heterocyclic analogs (IC50 2.24–43.6 mM) and MeGBB (IC50 9.32 mM) demonstrate that the free carboxyl group is essential, while bulky hydrophobic γ-substituents enhance potency [4].

Bacterial Carnitine Metabolism and Crotonobetaine Reductase Inhibition Assays

Apply γ-butyrobetaine hydrochloride as a competitive inhibitor of E. coli crotonobetaine reductase (Ki = 30 μM), enabling studies of anaerobic carnitine metabolism and the enzymatic regulation of TMA production in gut bacteria [5].

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